2-[4-(Methoxymethyl)oxan-4-yl]acetic acid
Description
2-[4-(Methoxymethyl)oxan-4-yl]acetic acid is a bicyclic carboxylic acid featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a methoxymethyl (-CH₂OCH₃) group and an acetic acid (-CH₂COOH) moiety. This compound combines the conformational rigidity of the oxane ring with the polar functionalities of methoxymethyl and carboxylic acid groups, making it a versatile intermediate in medicinal and synthetic chemistry. Its structure enables unique interactions in biological systems, such as hydrogen bonding via the carboxylic acid and hydrophobic interactions via the oxane ring .
Properties
IUPAC Name |
2-[4-(methoxymethyl)oxan-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-7-9(6-8(10)11)2-4-13-5-3-9/h2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHMRJGNSETQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sodium hydride or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of 2-[4-(Methoxymethyl)oxan-4-yl]acetic acid may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethyl)oxan-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(Methoxymethyl)oxan-4-yl]acetic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethyl)oxan-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxymethyl group and acetic acid moiety play crucial roles in binding to active sites and influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and physicochemical differences between 2-[4-(Methoxymethyl)oxan-4-yl]acetic acid and its analogs:
Key Differentiators
- Oxane vs. Aromatic Rings : The oxane ring in the target compound provides conformational flexibility and reduced toxicity compared to aromatic analogs (e.g., ) .
- Methoxymethyl vs. Oxadiazole/Keto Groups : The methoxymethyl group enhances solubility and metabolic stability, whereas oxadiazole () or keto () groups introduce distinct electronic effects (e.g., increased acidity or π-π stacking) .
Biological Activity
2-[4-(Methoxymethyl)oxan-4-yl]acetic acid, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural characteristics. The presence of the methoxymethyl group contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| CAS Number | 1897638-98-0 |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.
- Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
- Research Findings : In vitro experiments showed that treatment with this compound resulted in a reduction of cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways .
The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. It may act as an inhibitor of certain enzymes involved in metabolic pathways crucial for cell survival and proliferation.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Methoxymethyl group |
| Compound A | Moderate | No | Simple structure |
| Compound B | High | Moderate | Contains halogen substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
